molecular formula C13H20N2O B8253294 N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Cat. No.: B8253294
M. Wt: 220.31 g/mol
InChI Key: PXPSPBKAWKBCMJ-UHFFFAOYSA-N
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Description

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a dimethylamino group attached to a phenylpropan-2-yl chain, which is further linked to an acetamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the reaction of 3-phenylpropan-2-amine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

3-phenylpropan-2-amine+acetic anhydrideThis compound+acetic acid\text{3-phenylpropan-2-amine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-phenylpropan-2-amine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts such as lead acetate or other metal salts can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a sodium channel blocker, affecting the transmission of nerve impulses . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structure, which combines a dimethylamino group with a phenylpropan-2-yl chain and an acetamide group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(dimethylamino)-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSPBKAWKBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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